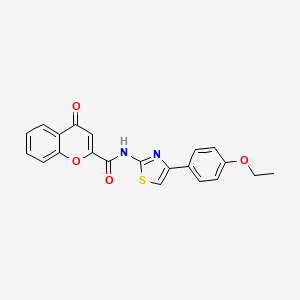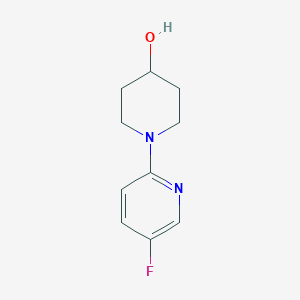![molecular formula C22H15N3O4S B2475644 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324759-17-3](/img/structure/B2475644.png)
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C19H14N2O4 . It has a molecular weight of 334.334 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H14N2O4 . This indicates that the molecule is composed of 19 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.334 . Unfortunately, the search results do not provide additional physical or chemical properties such as melting point, boiling point, or density.Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Thiazole derivatives, including those related to 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal species, with certain derivatives exhibiting enhanced activity when substituted with electron-donating groups like hydroxyl, amino, and methoxy (Chawla, 2016).
Synthesis and Evaluation of Analogues : The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents has been studied. Some of these compounds have shown higher potency than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Properties
Anticancer Evaluation : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
QSAR and Antiproliferative Studies : QSAR studies and antiproliferative activity evaluations of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown that certain compounds in this class are potent antiproliferative agents, particularly against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).
Other Applications
Polymer Synthesis : Research has also been conducted on the synthesis of new types of soluble thermally stable polymers using diamine monomers related to 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide. These studies have focused on characterizing the physical properties of these polymers, including thermal behavior and stability (Mehdipour‐Ataei & Hatami, 2007).
Corrosion Inhibition : Some studies have investigated the corrosion inhibition properties of N-phenyl-benzamides, including derivatives of 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, on the acidic corrosion of mild steel. These studies have combined experimental and computational approaches to understand the mechanisms and efficacy of these compounds as corrosion inhibitors (Mishra et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is the human Ether-à-go-go-Related Gene (hERG) potassium channel . This channel plays a crucial role in shaping the cardiac action potential and influences its duration .
Mode of Action
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide acts as a potent and efficacious hERG channel activator . It interacts with the hERG channels and potentiates current amplitudes more than 10-fold . The primary mechanism by which this compound potentiates hERG channel activity is by removing hERG channel inactivation . This results in a shift in the midpoint of the voltage-dependence of inactivation .
Biochemical Pathways
The compound’s interaction with the hERG channels affects the cardiac action potential pathway . By removing the inactivation of hERG channels, the compound influences the duration of the cardiac action potential .
Result of Action
The result of the compound’s action is a shortening of the action potential duration in cardiac cells . This is due to the potentiation of hERG channel activity and the removal of channel inactivation .
Propriétés
IUPAC Name |
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(16-6-10-17(11-7-16)25(27)28)24-22-23-20(14-30-22)15-8-12-19(13-9-15)29-18-4-2-1-3-5-18/h1-14H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPZTUFWAGROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475561.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2475562.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2475563.png)
![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)



![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)
![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)
